2-Undecanol

Catalog No.
S573330
CAS No.
1653-30-1
M.F
C11H24O
M. Wt
172.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Undecanol

CAS Number

1653-30-1

Product Name

2-Undecanol

IUPAC Name

undecan-2-ol

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

InChI

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3

InChI Key

XMUJIPOFTAHSOK-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(C)O

Solubility

0.197 mg/mL at 25 °C
insoluble in water; soluble in alcohol and ethe

Synonyms

2-undecanol, undecan-2-ol

Canonical SMILES

CCCCCCCCCC(C)O

Natural Product and Bioactivity:

2-Undecanol is a secondary alcohol naturally found in various plants and organisms, including Zanthoxylum kauaense (Hawaiian prickly ash) and Zingiber mioga (Japanese ginger) []. Research explores its potential bioactivities, including:

  • Antimicrobial activity: Studies indicate 2-undecanol exhibits antibacterial and antifungal properties against various pathogens [, ].

Chemical Synthesis and Applications:

Beyond its natural occurrence, 2-undecanol can be synthesized in the lab. Researchers utilize it in various chemical reactions, including:

  • Organic synthesis: 2-Undecanol acts as a reducing agent in specific organic reactions, such as the isomerization of allylic alcohols [].

2-Undecanol, also known as undecanol-2-ol or 2-hydroxyundecane, is a fatty alcohol with the chemical formula C11H24OC_{11}H_{24}O and a molecular weight of approximately 172.31 g/mol. It is classified as an aliphatic alcohol, characterized by a long hydrocarbon chain consisting of eleven carbon atoms with a hydroxyl group (-OH) attached to the second carbon atom. This compound is hydrophobic and exhibits low solubility in water, making it predominantly non-polar in nature. The IUPAC name for 2-undecanol is undecan-2-ol, and it is identified by the CAS Registry Number 1653-30-1 .

  • The specific mechanism of action for 2-undecanol as a flavoring agent is not readily available in scientific literature.
  • As a pheromone in insects, 2-undecanol likely disrupts mating behavior or territoriality in competing species. The exact biological pathway requires further research.
  • Limited data exists on the specific hazards of 2-undecanol.
  • As with most alcohols, it's generally recommended to handle it with gloves and in a well-ventilated area due to its potential for flammability and irritation [].
Typical of alcohols. These include:

  • Oxidation: 2-Undecanol can be oxidized to form undecanoic acid (also known as undecylic acid) when treated with strong oxidizing agents.
  • Esterification: It can react with carboxylic acids to form esters, which are important in the production of fragrances and flavoring agents.
  • Dehydration: Under acidic conditions, 2-undecanol can undergo dehydration to produce undecene, an alkene.

These reactions highlight 2-undecanol's versatility in organic synthesis and its potential applications in various fields .

Research indicates that 2-undecanol exhibits biological activity, particularly as an antimicrobial agent. It has been studied for its effectiveness against certain bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation. Additionally, its hydrophobic nature allows it to interact with lipid membranes, which may influence its biological effects .

Several methods exist for synthesizing 2-undecanol:

  • Reduction of Undecanone: This method involves the reduction of undecanal or undecylenic acid using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Hydroformylation: Undecene can be subjected to hydroformylation followed by reduction to yield 2-undecanol.
  • Biological Synthesis: Certain microorganisms can produce fatty alcohols like 2-undecanol through fermentation processes, utilizing renewable resources such as sugars or vegetable oils .

2-Undecanol has a variety of applications across different industries:

  • Fragrance and Flavor Industry: Its pleasant odor makes it suitable for use in perfumes and flavoring agents.
  • Pharmaceuticals: Its antimicrobial properties are being explored for use in drug formulations.
  • Cosmetics: It is used as an emollient and solvent in cosmetic products.
  • Industrial Solvent: Due to its hydrophobic nature, it serves as a solvent in various chemical processes and extractions .

Studies on the interaction of 2-undecanol with biological membranes have shown that its hydrophobicity allows it to integrate into lipid bilayers. This property may enhance the permeability of certain compounds across cell membranes, making it a candidate for drug delivery systems. Additionally, its interactions with proteins and enzymes are under investigation to understand its potential therapeutic effects better .

Several compounds share structural similarities with 2-undecanol. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
1-UndecanolC11H24OPrimary alcohol; higher solubility in water
3-UndecanolC11H24ODifferent hydroxyl position; potential different reactivity
DecanolC10H22OShorter chain; commonly used as a solvent
DodecanolC12H26OLonger chain; different physical properties

While all these compounds are fatty alcohols, 2-undecanol's unique position of the hydroxyl group significantly influences its chemical behavior and applications compared to its analogs .

Physical Description

Colorless liquid; [MSDSonline]
Liquid
colourless liquid

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

172.182715385 g/mol

Monoisotopic Mass

172.182715385 g/mol

Boiling Point

232.00 to 233.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Density

0.828-0.831 (20°)

Melting Point

-11.00 to -9.00 °C. @ 760.00 mm Hg

UNII

49PCZ1S7LY

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1653-30-1

Wikipedia

2-undecanol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Undecanol: ACTIVE

Dates

Modify: 2023-08-15

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